molecular formula C22H31F3N4 B4534860 1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine

1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine

Cat. No. B4534860
M. Wt: 408.5 g/mol
InChI Key: GLHFNZKFUABOLK-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that exhibit notable biological and chemical properties, prompting extensive research into their synthesis, structure, and potential applications. While the specific compound is part of broader research efforts into imidazole derivatives, its unique structure suggests potential significance in various chemical and biological contexts.

Synthesis Analysis

The synthesis of closely related compounds often involves multistep synthetic routes, starting from basic chemical precursors like oxoacetic acid monohydrate. For example, a method developed by Vaid et al. (2013) describes an eight-step synthesis process for a compound with a similar structure, highlighting the complexity and efficiency of modern synthetic chemistry techniques (R. Vaid et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by intricate arrangements of atoms and bonds, contributing to their unique properties. Studies on related compounds often utilize crystallography and spectroscopy to elucidate their structure, showcasing the importance of detailed molecular analysis in understanding chemical behavior (Hanna Skrzypiec et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving imidazole derivatives can be complex, involving various reaction mechanisms and conditions. For instance, research by Khalafy et al. (2002) on the rearrangements of certain imidazole derivatives underlines the chemical versatility of these compounds and their potential for generating new chemical entities (J. Khalafy et al., 2002).

properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-N-methyl-1-[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31F3N4/c1-3-29-13-10-26-21(29)17-27(2)15-19-7-5-11-28(16-19)12-9-18-6-4-8-20(14-18)22(23,24)25/h4,6,8,10,13-14,19H,3,5,7,9,11-12,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHFNZKFUABOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN(C)CC2CCCN(C2)CCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine
Reactant of Route 2
Reactant of Route 2
1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine
Reactant of Route 3
Reactant of Route 3
1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine
Reactant of Route 4
1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine
Reactant of Route 5
1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine
Reactant of Route 6
1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine

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